molecular formula C18H24N2O3 B2896668 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide CAS No. 921521-70-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide

Cat. No.: B2896668
CAS No.: 921521-70-2
M. Wt: 316.401
InChI Key: QFZVZJLBQBEYAG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide is a structurally complex benzoxazepine derivative characterized by a fused benzoxazepine core substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, coupled with a cyclopropanecarboxamide moiety at the 7-position. Benzoxazepines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-9-20-14-10-13(19-16(21)12-5-6-12)7-8-15(14)23-11-18(2,3)17(20)22/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZVZJLBQBEYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3CC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrobenzo oxazepine core, followed by the introduction of the cyclopropane carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Cyclopropane-Containing Compounds

Parameter Target Compound LA-3 N,N-Diethyl Derivative Propanil
Core Structure Benzoxazepine Diazabicyclononane Cyclopropane Propanamide
Key Substituents Cyclopropanecarboxamide Cyclopropanmethyl Phenyl, methoxyphenoxy Dichlorophenyl
Synthetic Yield 5.4 g (β-cyclodextrin complex) 78% Industrial scale
Bioactivity Hypothesis Antimicrobial/CNS modulation Antimicrobial Not reported Herbicidal

Table 2: Crystallographic Features

Compound Conformation Hydrogen Bonding Reference
Target Compound Hypothesized planar benzoxazepine Potential N–H⋯O networks
Phenanthrido-benzoxazepine Chair (cyclohexyl), boat (benzoxazepine) N–H⋯O dimerization

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide is a complex organic compound belonging to the class of benzoxazepines. Its unique molecular structure and functional groups suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of approximately 382.4528 g/mol. The structure features a benzoxazepine core linked to a cyclopropanecarboxamide moiety. The presence of multiple functional groups enhances its potential for various interactions in biological systems.

Research indicates that compounds with similar structural features to this compound may exhibit significant biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against resistant strains.
  • Antitumor Activity : Investigations have shown that benzoxazepine derivatives can inhibit tumor cell proliferation through various pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated effective inhibition of bacterial growth in vitro. The compound was tested against several strains including MRSA and E. coli, showing promising results in reducing colony-forming units (CFUs) by up to 90% at specific concentrations.
  • Cytotoxicity Assays : In another study focusing on cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialMRSA10 µg/mL
AntibacterialE. coli15 µg/mL
AntitumorHeLa12 µM
AntitumorMCF720 µM

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation Reactions : Introducing the dimethyl and propyl groups through specific alkylation methods.
  • Amide Bond Formation : The final step involves attaching the cyclopropanecarboxamide moiety via amide bond formation.

Industrial Production Methods

In an industrial context, optimizing reaction conditions is crucial for high yield and purity. Key factors include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired pathways.

Q & A

Q. Table 1. Comparative Bioactivity of Benzoxazepine Derivatives

CompoundTarget (IC50)Solubility (µg/mL)LogP
Target CompoundRIP1 Kinase (2.1 µM)12.5 (PBS)3.2
N-(...)-3-methylbenzamide5-HT2A (0.8 µM)8.72.9
N-(...)-furan-2-carboxamideHDAC6 (1.5 µM)18.32.7
Data from

Q. Table 2. Synthetic Optimization Parameters

ParameterStandard ConditionsOptimized Conditions
Coupling AgentEDCI/HOBtDMTMM/NaHCO3
SolventDCMTHF/DMF (1:1)
Yield65%89%
Data from

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